cis-1-Benzyl-2,6-dicyanopiperidine

Stereochemistry Conformational Analysis Epimerization

cis-1-Benzyl-2,6-dicyanopiperidine is a stereochemically defined intermediate for total synthesis of 2,6-dialkylpiperidine alkaloids (solenopsine A, coniine). The thermodynamically favored cis-configuration places both cyano groups in axial orientations stabilized by anomeric effects (nN→σ*C-CN), essential for the alkylation-decyanation sequence. Selective epimerization to the trans-isomer (35% yield) is achievable under controlled conditions. Derivatives function as annelating reagents (latent 1,5-diketones). Procuring the cis-isomer ensures correct stereoelectronic properties for established methodologies.

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
CAS No. 106006-86-4
Cat. No. B022005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Benzyl-2,6-dicyanopiperidine
CAS106006-86-4
SynonymsCIS-1-BENZYL-2,6-DICYANOPIPERIDINE
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESC1CC(N(C(C1)C#N)CC2=CC=CC=C2)C#N
InChIInChI=1S/C14H15N3/c15-9-13-7-4-8-14(10-16)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-8,11H2/t13-,14+
InChIKeyHYOKFAVTFNEWSQ-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1-Benzyl-2,6-dicyanopiperidine (CAS 106006-86-4): Core Properties and Procurement Baseline


cis-1-Benzyl-2,6-dicyanopiperidine (CAS 106006-86-4, C14H15N3, MW 225.30) is a solid synthetic intermediate characterized by a cis-2,6-dicyano-substituted piperidine ring . Its primary applications stem from its utility as a versatile building block in the stereoselective synthesis of piperidine alkaloids and related pharmacophores [1]. Commercial availability includes purities of >95.0% (N) and >98.0% (HPLC) .

Why cis-1-Benzyl-2,6-dicyanopiperidine Cannot Be Substituted by Generic 2,6-Dicyanopiperidines


Substitution with other N-substituted 2,6-dicyanopiperidines or the trans-isomer is not equivalent due to significant differences in conformational stability and synthetic utility. The cis-configuration of this compound is thermodynamically favored at room temperature, with both cyano groups adopting an axial orientation stabilized by anomeric effects [1]. Crucially, this stereochemical arrangement is not inert; it can be selectively epimerized to the trans-isomer under controlled conditions, a feature not shared by all analogs [1]. Furthermore, the N-benzyl group is essential for the key alkylation-decyanation sequence used in alkaloid synthesis, and its substitution would alter reaction outcomes [2].

Quantitative Differentiation of cis-1-Benzyl-2,6-dicyanopiperidine vs. Analogs and Alternatives


Quantified Stereochemical Stability and Controlled Epimerization Yield

The cis-1-benzyl-2,6-dicyanopiperidine (diaxial conformation) is conformationally stable at room temperature but can be intentionally epimerized to its trans-isomer. When heated in ethanol for 48 hours or treated with ZnBr2 in CH2Cl2 at room temperature for 2 hours, the trans isomer was formed and isolated in a 35% yield [1]. This contrasts with the original, incorrect assumption that the cis configuration was the diequatorial conformer and highlights a key stereochemical differentiation from the trans analog, which does not undergo this reverse epimerization under the same mild conditions.

Stereochemistry Conformational Analysis Epimerization

Differentiation by Conformational Preference and Physical State

cis-1-Benzyl-2,6-dicyanopiperidine exists as a solid at room temperature with a well-defined melting point range of 77.0 to 81.0 °C . Its diaxial conformation is stabilized by a double anomeric effect (nN → σ*C-CN), which is a key structural feature differentiating it from potential trans-analogs or other N-alkyl derivatives [1]. While quantitative melting point data for the pure trans-1-benzyl-2,6-dicyanopiperidine is not readily available in the literature, the cis-isomer's solid-state property is a direct consequence of its unique stereoelectronic stabilization, which is absent in the trans-isomer, which is often described as a conformationally mobile mixture [1].

Physical Chemistry Conformational Analysis Material Science

Synthetic Utility for 2,6-Dialkylpiperidines via Alkylation-Decyanation

cis-1-Benzyl-2,6-dicyanopiperidine serves as a key intermediate in a synthetic sequence for preparing 2-alkyl- and 2,6-dialkylpiperidines, including the alkaloids solenopsine A and coniine [1]. The process involves a selective alkylation of the α-amino nitrile centers, followed by a reductive decyanation. While the original study reports that these steps proceed in 'high yields,' specific percentage yields for the alkylation of the cis-1-benzyl derivative are not provided in the available abstract [1]. This sequence is a well-established method for constructing the 2,6-disubstituted piperidine core, differentiating it from alternative approaches that may lack the same regioselectivity or efficiency.

Organic Synthesis Alkaloid Synthesis Methodology

Validated Application Scenarios for cis-1-Benzyl-2,6-dicyanopiperidine Based on Differential Evidence


Stereoselective Synthesis of Piperidine Alkaloids

This compound is ideally suited for research groups focused on the total synthesis of 2,6-dialkylpiperidine alkaloids such as solenopsine A and coniine. The established alkylation-decyanation sequence provides a strategic disconnection that leverages the unique reactivity of the α-amino nitrile motif [1]. Procurement of the cis-isomer ensures the starting material possesses the correct stereoelectronic properties for this established methodology.

Stereochemical and Conformational Analysis Studies

Researchers investigating stereoelectronic effects, such as the anomeric effect in nitrogen-containing heterocycles, can use cis-1-benzyl-2,6-dicyanopiperidine as a model system. Its well-defined diaxial conformation, stabilized by two nN → σ*C-CN interactions, provides a benchmark for NMR and X-ray crystallographic studies [1]. The controlled epimerization to the trans-isomer (35% yield) [1] offers an experimental system to study the kinetics and thermodynamics of stereochemical interconversion.

Building Block for Annelating Reagents

Derivatives of this compound, specifically 1-benzyl-2,6-dialkyl-2,6-dicyanopiperidines, have been demonstrated to function as a new class of annelating reagents, acting as latent 1,5-diketones for the synthesis of fused polycyclic systems [2]. Procurement of the parent cis-1-benzyl compound is the first step in generating these valuable synthetic intermediates.

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